2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine
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Overview
Description
2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine is a chemical compound with the molecular formula C₉H₉FN₂OS and a molecular weight of 212.24 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with ethoxy and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzothiazolamine,2-ethoxy-6-chloro-(9CI)
- 5-Benzothiazolamine,2-ethoxy-6-bromo-(9CI)
- 5-Benzothiazolamine,2-ethoxy-6-iodo-(9CI)
Uniqueness
2-Ethoxy-6-fluoro-1,3-benzothiazol-5-amine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry and material science .
Properties
CAS No. |
130309-92-1 |
---|---|
Molecular Formula |
C9H9FN2OS |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-ethoxy-6-fluoro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C9H9FN2OS/c1-2-13-9-12-7-4-6(11)5(10)3-8(7)14-9/h3-4H,2,11H2,1H3 |
InChI Key |
RFISUZUZCGHJKL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(S1)C=C(C(=C2)N)F |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C(=C2)N)F |
Synonyms |
5-Benzothiazolamine,2-ethoxy-6-fluoro-(9CI) |
Origin of Product |
United States |
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